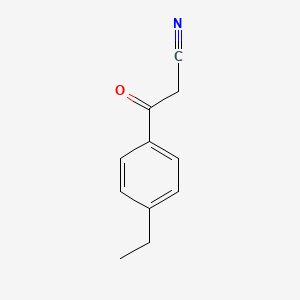

3-(4-Ethylphenyl)-3-oxopropanenitrile

Vue d'ensemble

Description

3-(4-Ethylphenyl)-3-oxopropanenitrile is an organic compound characterized by the presence of an ethyl-substituted phenyl ring attached to a nitrile group through a three-carbon chain with a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-3-oxopropanenitrile typically involves the reaction of 4-ethylbenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Ethylphenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to secondary alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

Oxidation: 3-(4-Ethylphenyl)-3-oxopropanoic acid.

Reduction: 3-(4-Ethylphenyl)-3-hydroxypropanenitrile or 3-(4-Ethylphenyl)propanenitrile.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

3-(4-Ethylphenyl)-3-oxopropanenitrile has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mécanisme D'action

The mechanism of action of 3-(4-Ethylphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The compound may inhibit or activate certain pathways, depending on its structural features and the nature of the target .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(4-Ethylphenyl)propanoic acid

- 3-(4-Ethylphenyl)acrylate

- 3-(4-Ethylphenyl)propanenitrile

Uniqueness

3-(4-Ethylphenyl)-3-oxopropanenitrile is unique due to the presence of both a nitrile and a ketone functional group, which imparts distinct reactivity and potential for diverse chemical transformations. This dual functionality distinguishes it from similar compounds that may lack one of these groups .

Activité Biologique

3-(4-Ethylphenyl)-3-oxopropanenitrile, with the chemical formula CHNO and CAS number 96220-15-4, is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets in the body. The compound functions as a nitrile , which can participate in nucleophilic substitution reactions, influencing enzyme activity and cellular signaling pathways.

Key Mechanisms:

- Enzyme Interaction : Anilines, including this compound, are known to interact with enzymes, potentially serving as substrates or inhibitors. This interaction can modulate metabolic pathways and cellular functions.

- Biochemical Pathways : The compound may be involved in biochemical reactions such as the Suzuki–Miyaura cross-coupling reaction, which is significant in organic synthesis.

Pharmacological Properties

The pharmacokinetic properties of this compound are influenced by its chemical structure. The presence of the ethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from this nitrile have shown promising activity against various bacterial strains, comparable to standard antibiotics like amoxicillin .

Anticancer Activity

Research has demonstrated that certain derivatives of this compound possess anticancer properties. In vitro studies revealed that these compounds can induce cell cycle arrest and apoptosis in cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HCT116 (colon cancer). For example, a derivative showed an IC value of 2.59 µM against HeLa cells, indicating potent cytotoxicity .

Case Studies

- Antimicrobial Evaluation : A series of pyrazolo[3,4-b]pyridine derivatives synthesized from this compound exhibited broad-spectrum antibacterial activity. The compounds were tested against both Gram-positive and Gram-negative bacteria, demonstrating efficacy comparable to established antimicrobial agents .

- Anticancer Studies : In a study assessing the anticancer potential of various derivatives, it was found that specific substitutions on the phenyl ring significantly enhanced anticancer activity. Compounds with para-substituents showed improved potency against cancer cell lines compared to unsubstituted analogs .

Dosage Effects

The biological effects of this compound vary significantly with dosage:

- Low Doses : Minimal impact on cellular functions.

- High Doses : Induced oxidative stress, DNA damage, and apoptosis in animal models, highlighting the importance of determining a therapeutic window for potential clinical applications.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

3-(4-ethylphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-9-3-5-10(6-4-9)11(13)7-8-12/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHQQWBHEUCYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374489 | |

| Record name | 3-(4-ethylphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96220-15-4 | |

| Record name | 4-Ethyl-β-oxobenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96220-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-ethylphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 96220-15-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.